2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine
Description
2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine is a piperazine derivative featuring a methyl group at the 2-position and a benzyl substituent with 2,4,5-trifluorophenyl moieties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility, metabolic stability, and receptor binding. The trifluorophenyl group enhances lipophilicity and electron-withdrawing effects, which can improve membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c1-8-6-16-2-3-17(8)7-9-4-11(14)12(15)5-10(9)13/h4-5,8,16H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHLSSJVMYPVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
Comparative studies highlight DMF’s superiority over acetonitrile or toluene due to its high dielectric constant, which stabilizes transition states during alkylation. Triethylamine remains the base of choice, though potassium carbonate has been explored for cost-sensitive applications, albeit with reduced yields (45–50%).
Temperature and Time Profiling
Elevated temperatures (120–130°C) accelerate reaction kinetics but risk decomposition of the fluorinated benzyl halide. Kinetic monitoring via HPLC reveals that 24-hour reactions at 125°C maximize conversion while maintaining product integrity.
Purification Strategies
Crude products are purified via pH-controlled liquid-liquid extraction (ethyl acetate/water) followed by oxalic acid crystallization, yielding >98% purity. Alternative methods include silica gel chromatography using ethyl acetate:hexane (3:7), though this is less scalable for industrial production.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis with a C18 column (acetonitrile:water 70:30) shows a single peak at 6.2 minutes, confirming the absence of di-alkylated impurities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic hydrogenation | >99 | >99 | High | Moderate |
| Stepwise salification | 75–80 | 95–98 | Low | High |
| Direct alkylation | 61–70 | 85–90 | Moderate | Moderate |
Catalytic hydrogenation followed by alkylation emerges as the most robust approach, balancing yield and scalability. Enantioselective routes, while niche, offer value for applications requiring chiral specificity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluorophenylmethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological studies to understand the interaction of piperazine derivatives with various biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorophenylmethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Sitagliptin and Retagliptin
Sitagliptin (MK-0431) shares the 2,4,5-trifluorophenyl moiety but incorporates a triazolopyrazinyl group instead of a methyl-piperazine. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes. The trifluorophenyl group in sitagliptin is critical for binding to the enzyme’s hydrophobic pocket .
Retagliptin Phosphate (SP-2086) retains the 2,4,5-trifluorophenyl group but replaces the triazolopyrazine with an imidazo-pyrazine scaffold. This modification enhances its potency and selectivity for DPP-4 inhibition .
Key Differences :
- The methyl group in the target compound may alter steric interactions compared to the bulkier triazolo/imidazo rings in the DPP-4 inhibitors.
1-(2,4,5-Trimethoxybenzyl)piperazine Derivatives
Compounds like 1-(2,4,5-trimethoxybenzyl)piperazine (CAS 356083-64-2) and 1-methyl-4-(2,3,4-trimethoxybenzyl)piperazine (CAS 53960-20-6) replace fluorine atoms with methoxy groups.
| Property | 2-Methyl-1-[(2,4,5-TFP)methyl]piperazine | 1-(2,4,5-Trimethoxybenzyl)piperazine |
|---|---|---|
| Lipophilicity (LogP) | Higher (due to -CF₃) | Lower (due to -OCH₃) |
| Metabolic Stability | Enhanced (electron-withdrawing -F) | Reduced (oxidation-prone -OCH₃) |
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
MT-45, a psychoactive substance, demonstrates how bulky aromatic substituents on piperazine (e.g., diphenylethyl) can confer opioid-like activity. Unlike the target compound, MT-45 lacks halogenation, resulting in lower receptor specificity and higher toxicity .
Fluorophenyl-Substituted Piperazines in Antimicrobials
Acylthioureas containing 2,4,5-trifluorophenyl groups (e.g., from ) exhibit potent antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. The trifluorophenyl group enhances membrane disruption compared to non-fluorinated analogs .
Grepafloxacin and Ciprofloxacin
Grepafloxacin’s 7-methylpiperazine improves Gram-positive activity and half-life, whereas ciprofloxacin’s unsubstituted piperazine favors Gram-negative targeting. This underscores the impact of substituent position and size on biological activity .
Biological Activity
2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine is a novel organic compound characterized by a piperazine ring with a methyl group and a trifluorophenylmethyl group. Its unique structure significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F3N. The presence of three fluorine atoms enhances its lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
Key Structural Features:
- Piperazine Ring: Provides basic amine properties and potential for hydrogen bonding.
- Trifluoromethyl Group: Increases lipophilicity and influences receptor binding affinity.
The mechanism of action involves the interaction of the compound with specific receptors or enzymes. The trifluorophenylmethyl group enhances the ability of the compound to cross cell membranes, allowing it to interact with intracellular targets. The piperazine moiety can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity .
Biological Activity
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity:
-
Neuroactive Properties:
- The compound is being investigated for its potential effects on neurotransmitter systems, particularly in relation to antidepressant activity.
- It serves as a building block for synthesizing pharmaceuticals targeting the central nervous system.
- Enzyme Inhibition:
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2,4-Difluorophenyl)piperazine | Similar piperazine core with difluoro substituents | Antidepressant effects |
| 1-(Trifluoromethyl)phenylpiperazine | Contains trifluoromethyl but lacks methyl substitution | Antimicrobial properties |
| 1-(Phenyl)piperazine | Simple phenyl substitution without fluorine | Neuroactive properties |
This comparison highlights how the trifluoromethyl group in this compound enhances both lipophilicity and receptor interactions compared to other analogs.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on this compound:
-
Study on AChE Inhibition:
A recent study synthesized N-methyl-piperazine chalcones and evaluated their inhibitory effects on AChE. Among them, compounds showed IC50 values ranging from 1.19 μM to 6.76 μM for various derivatives, indicating promising potential as multi-target inhibitors for Alzheimer's disease . -
Antimicrobial Screening:
Another investigation into related thiazole-piperazine derivatives found that most compounds exhibited moderate to excellent antimicrobial activities against various bacterial strains . This suggests that modifications in the piperazine structure can lead to enhanced biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of a piperazine core with a 2,4,5-trifluorophenylmethyl group. A reported method (for analogous compounds) uses bis(2-chloroethyl)amine hydrochloride and 2,4,5-trifluoroaniline in butanol under reflux, followed by purification via column chromatography . Key variables include solvent choice (e.g., DMF or DCM), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. For example, propargyl bromide alkylation in DMF with K₂CO₃ as a base achieved ~60% yield after 6–7 hours .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze proton environments (e.g., trifluorophenyl aromatic protons at δ 7.32–7.34 ppm and piperazine methyl groups at δ 2.41–3.49 ppm, as seen in fluorophenyl-piperazine analogs) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₆F₃N₂: 269.1267).
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the standard protocols for evaluating its physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- LogP determination : Use shake-flask method with octanol/water partitioning, validated via HPLC retention time correlation .
- Solubility : Perform equilibrium solubility studies in PBS (pH 7.4) or simulated gastric fluid, using nephelometry or UV spectrophotometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use positive controls (e.g., known serotonin receptor antagonists for CNS activity).
- Validate target engagement via radioligand binding assays (e.g., ³H-labeled ligands for receptor affinity studies) .
- Address metabolic instability by co-incubating with liver microsomes and measuring half-life .
Q. What strategies are recommended for elucidating its metabolic pathways?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect oxidative metabolites (e.g., N-dealkylation or hydroxylation products) .
- Stable isotope labeling : Use deuterated analogs to track metabolic soft spots.
- Nuclear Overhauser effect (NOE) NMR : Characterize cyclic metabolites formed via intramolecular reactions .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses at target receptors (e.g., 5-HT₁A or D₂ dopamine receptors).
- QSAR analysis : Correlate substituent effects (e.g., fluorine position on the aryl ring) with activity data from analogs .
- MD simulations : Assess dynamic interactions (e.g., piperazine ring flexibility) over 100-ns trajectories .
Q. What experimental designs are critical for assessing its potential in neuropharmacology?
- Methodological Answer :
- In vivo behavioral assays : Use rodent models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–30 mg/kg, i.p.).
- Electrophysiology : Measure neuronal firing rates in brain slices post-treatment.
- PET imaging : Develop ¹⁸F-labeled analogs for real-time CNS distribution studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
